

An In-Depth Technical Guide to the PROTAC AR Degrader ARCC-4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the PROTAC Androgen Receptor (AR) degrader, ARCC-4. It is intended to serve as a technical resource for professionals in the fields of cancer biology, medicinal chemistry, and drug discovery.

Introduction to ARCC-4

ARCC-4 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver of prostate cancer. Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell. ARCC-4 is a hetero-bifunctional molecule composed of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR.

Chemical Structure and Properties

ARCC-4 is an enzalutamide-based PROTAC. Enzalutamide serves as the AR-binding moiety, which is connected via a linker to a VHL E3 ligase ligand.

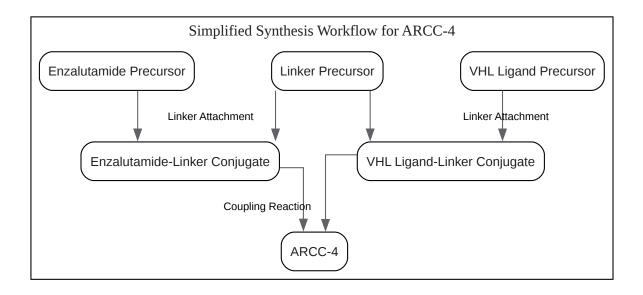


Property	Value		
Chemical Name	(2S,4R)-1-((S)-2-(2-(4-((4'-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide		
Molecular Formula	C53H56F3N7O7S2		
Molecular Weight	1024.18 g/mol		
CAS Number	1973403-00-7		

Synthesis of ARCC-4

The synthesis of ARCC-4 involves a multi-step process, starting from commercially available materials. The key steps include the synthesis of the enzalutamide-linker conjugate and the VHL ligand-linker conjugate, followed by their coupling to form the final PROTAC molecule. The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of Salami et al., Communications Biology, 2018.[1]



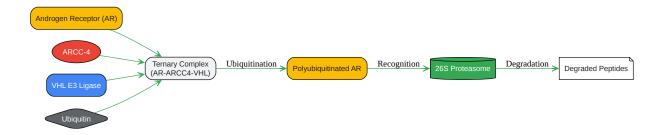


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Caption: Simplified workflow for the synthesis of ARCC-4.

Mechanism of Action

ARCC-4 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and degrade the Androgen Receptor.





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Caption: Mechanism of action of ARCC-4 leading to AR degradation.

Biological Activity and Quantitative Data

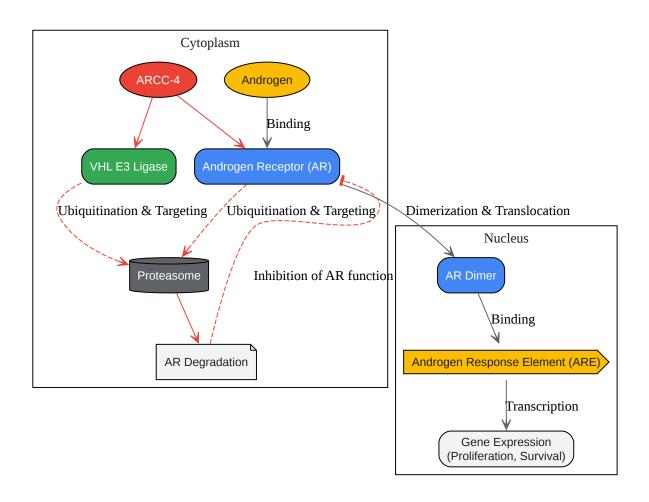
ARCC-4 is a highly potent degrader of the Androgen Receptor in various prostate cancer cell lines. Its degradation efficiency is characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Cell Line	DC50 (nM)	Dmax (%)	Time Point (h)	Reference
VCaP	5	>95	20	[1]
LNCaP	Not explicitly stated, but potent degradation observed	>98	12	[1]
22Rv1	Potent degradation observed	Not quantified	24	

Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. In prostate cancer, this pathway is often hyperactivated. ARCC-4-mediated degradation of AR effectively shuts down this pro-survival signaling.





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Caption: Androgen Receptor signaling pathway and the point of intervention by ARCC-4.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ARCC-4, based on the work by Salami et al. (2018).

Cell Culture



- Cell Lines: VCaP, LNCaP, and 22Rv1 prostate cancer cell lines.
- Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for AR Degradation

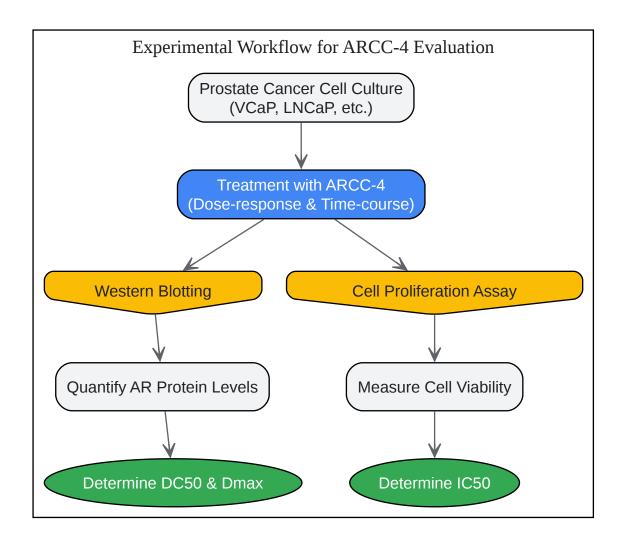
- Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
- Treatment: Treat cells with varying concentrations of ARCC-4 or vehicle control (DMSO) for the desired time points (e.g., 4, 12, 20, or 24 hours).
- Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against AR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well.
- Treatment: After 24 hours, treat cells with a serial dilution of ARCC-4 or enzalutamide.
- Incubation: Incubate the plate for 3-5 days at 37°C.



- Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which
 measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Normalize the luminescence signal to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.



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Caption: General experimental workflow for evaluating the biological activity of ARCC-4.

Conclusion

ARCC-4 is a powerful chemical probe for studying Androgen Receptor biology and a promising therapeutic candidate for the treatment of prostate cancer. Its ability to induce the degradation of AR, including clinically relevant mutants, offers a potential advantage over traditional



occupancy-based inhibitors. This technical guide provides a foundational understanding of ARCC-4's chemical properties, synthesis, mechanism of action, and biological evaluation, serving as a valuable resource for researchers in the field.

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References

- 1. researchgate.net [researchgate.net]
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